4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one
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Overview
Description
4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one is a complex organic compound that features a unique fusion of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 7-methoxy-1,3-benzodioxole-5-yl intermediate. This can be achieved through a series of reactions including methoxylation and cyclization.
Construction of the Pyrazolo[4,3-e]pyridin-5-one Core: The core structure is synthesized through a multi-step process involving the formation of pyrazole and pyridine rings, followed by their fusion.
Final Coupling and Cyclization: The final step involves coupling the benzodioxole moiety with the pyrazolo[4,3-e]pyridin-5-one core under specific conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to modulate these targets and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their biomedical applications.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and are evaluated for their anticancer properties.
Uniqueness
4-(7-Methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of benzodioxole and pyrazolo[4,3-e]pyridin-5-one moieties sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H15N3O5 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one |
InChI |
InChI=1S/C17H15N3O5/c1-7-12-13(8-3-10(22-2)15-11(4-8)24-6-25-15)14-9(5-23-17(14)21)18-16(12)20-19-7/h3-4,13H,5-6H2,1-2H3,(H2,18,19,20) |
InChI Key |
QSDBBWDFTGPXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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